molecular formula C20H27NO4 B8276828 tert-butyl 4-(2-(3-methoxy-3-oxopropyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(2-(3-methoxy-3-oxopropyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8276828
M. Wt: 345.4 g/mol
InChI Key: RDBSNTNBPUHNCU-UHFFFAOYSA-N
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Patent
US08859776B2

Procedure details

23 (310 mg, 0.90 mmol) was dissolved in EtOH/AcOH (4 mL/4 mL). The solution was degassed with Ar for 2 min. PtO2 (61 mg, 0.27 mmol) was added to the mixture and H2 was bubbled in for 2 min. The reaction was stirred under a H2 balloon overnight. The reaction mixture was filtered through Celite and was concentrated to yield tert-butyl 4-(2-(3-methoxy-3-oxopropyl)phenyl)piperidine-1-carboxylate. LC/MS RT (5 min method)=2.47 min. Mass observed: 248.21 (M-Boc+H).
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
61 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:25])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH:13]=1>CCO.CC(O)=O.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:25])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:19])[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
COC(CCC1=C(C=CC=C1)C1=CCN(CC1)C(=O)OC(C)(C)C)=O
Name
EtOH AcOH
Quantity
4 mL
Type
solvent
Smiles
CCO.CC(=O)O
Step Two
Name
Quantity
61 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a H2 balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed with Ar for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
was bubbled in for 2 min
Duration
2 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCC1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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